Leucyl-valyl-isoleucinamide
Overview
Description
Leucyl-valyl-isoleucinamide is an oligopeptide composed of leucine, valine, and isoleucine residues. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. As a peptide, it plays a role in influencing physiological processes and has been studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of leucyl-valyl-isoleucinamide typically involves the stepwise coupling of amino acids. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester. This intermediate is synthesized by reacting isoleucine methyl ester hydrochloride with a mixed anhydride formed from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. The resulting ester is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. Finally, the tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting leucyl-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Leucyl-valyl-isoleucinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like acid chlorides or p-nitrophenyl esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Acid chlorides or p-nitrophenyl esters, under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce acyl derivatives .
Scientific Research Applications
Leucyl-valyl-isoleucinamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of acyl derivatives, which are studied for their stability and reactivity.
Biology: Investigated for its role in modulating physiological processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in peptide-based drugs due to its high efficiency and low toxicity.
Mechanism of Action
Leucyl-valyl-isoleucinamide can be compared with other oligopeptides such as leucyl-isoleucinamide and valyl-isoleucinamide. These compounds share similar structural features but differ in their amino acid composition, which can influence their reactivity and biological activity. This compound is unique due to its specific sequence of leucine, valine, and isoleucine, which may confer distinct properties in terms of stability and interaction with biological targets .
Comparison with Similar Compounds
- Leucyl-isoleucinamide
- Valyl-isoleucinamide
- Leucyl-valyl-leucinamide
By understanding the synthesis, reactions, and applications of leucyl-valyl-isoleucinamide, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPWYWRHWJVBDS-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151866 | |
Record name | Leucyl-valyl-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-55-4 | |
Record name | Leucyl-valyl-isoleucinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucyl-valyl-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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